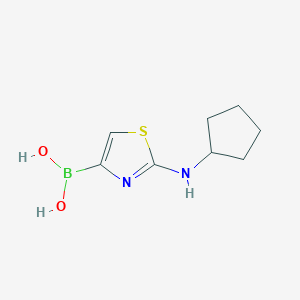
2-(Cyclopentylamino)thiazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)thiazole-4-boronic acid is a boronic acid derivative with the molecular formula C8H13BN2O2S and a molecular weight of 212.08 g/mol . This compound features a thiazole ring substituted with a cyclopentylamino group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)thiazole-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst to couple an aryl or vinyl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of boronic acids often involves the direct borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under palladium catalysis. This method is favored due to its high yield and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylamino)thiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or acids.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boranes.
Substitution: Coupled products with new carbon-carbon bonds
Scientific Research Applications
2-(Cyclopentylamino)thiazole-4-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)thiazole-4-boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The thiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
2-(Cyclopentylamino)thiazol-4(5H)-one: Exhibits anticancer and enzyme inhibitory activities.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacol boronic esters: Stable boronic acid derivatives used in organic synthesis.
Uniqueness: 2-(Cyclopentylamino)thiazole-4-boronic acid is unique due to its combination of a thiazole ring and a boronic acid moiety, which provides both stability and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13BN2O2S |
|---|---|
Molecular Weight |
212.08 g/mol |
IUPAC Name |
[2-(cyclopentylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2S/c12-9(13)7-5-14-8(11-7)10-6-3-1-2-4-6/h5-6,12-13H,1-4H2,(H,10,11) |
InChI Key |
PEUUUBSTTWPKBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)NC2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


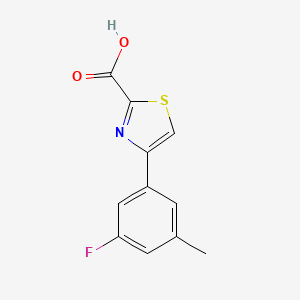
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
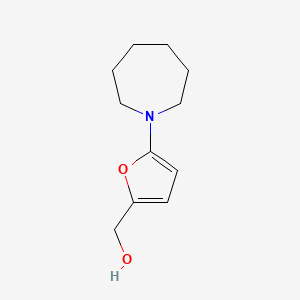
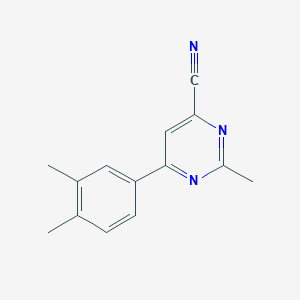
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
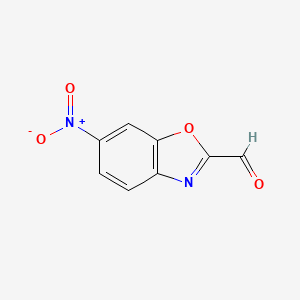
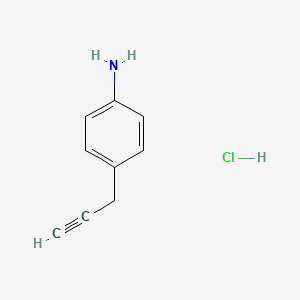
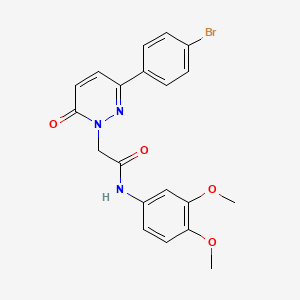
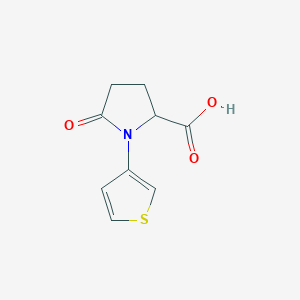

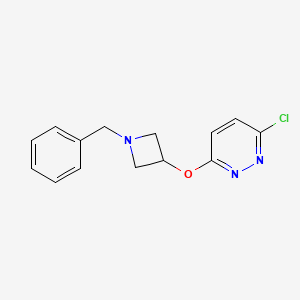
![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)
